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Executive Summary

Avasimibe (CI-1011) is a potent, orally bioavailable inhibitor of Acyl-CoA: Cholesterol
Acyltransferase (ACAT), an enzyme crucial for the esterification of intracellular cholesterol. By
inhibiting both isoforms, ACAT1 and ACAT2, Avasimibe modulates cholesterol metabolism,
impacting processes from intestinal cholesterol absorption to the formation of foam cells in
atherosclerotic plaques. Initially developed as a promising agent for treating atherosclerosis, its
clinical development for this indication was halted due to a lack of favorable outcomes and
concerns about drug interactions. However, recent research has revitalized interest in
Avasimibe for its potential therapeutic applications in oncology by targeting the altered
cholesterol metabolism in cancer cells. This guide provides an in-depth technical overview of
Avasimibe, focusing on its mechanism of action, quantitative data from key studies, detailed
experimental protocols, and the signaling pathways it influences.

Core Mechanism of Action

Avasimibe is a synthetic acyl sulfamate that acts as a competitive inhibitor of ACAT (also
known as sterol O-acyltransferase or SOAT)[1][2]. ACAT is responsible for catalyzing the
formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. This process is
central to the storage of excess cholesterol within cells. There are two isoforms of ACAT:
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o ACAT1: Ubiquitously expressed and plays a significant role in cholesteryl ester accumulation
in macrophages, contributing to foam cell formation in atherosclerosis.

o ACAT2: Primarily found in the intestines and liver, where it is involved in the absorption of
dietary cholesterol and the assembly of very low-density lipoproteins (VLDL).

Avasimibe inhibits both ACAT1 and ACAT2, which leads to a reduction in the intracellular pool
of cholesteryl esters[1][2]. This inhibition has several downstream consequences, including the
modulation of lipoprotein secretion and the prevention of foam cell formation.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and properties
of Avasimibe from various preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of Avasimibe

Target Assay System IC50 Value Reference
ACAT1 - 24 uyM [3]
ACAT?2 - 9.2 uM [3]
ACAT IC-21 Macrophages 3.3uM [4]
Human P450
CYP2C9 2.9 uM [4]
Isoenzymes
Human P450
CYP1A2 13.9 uM [4]
Isoenzymes
Human P450
CYP2C19 26.5 uM [4]
Isoenzymes

Table 2: Effects of Avasimibe on Lipid Profiles in Preclinical Models
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Animal Model Treatment

Key Findings Reference

0.01% (wt/wt)
ApoE*3-Leiden Mice Avasimibe in diet for

22 weeks

- 56% reduction in

plasma cholesterol. -

92% reduction in
atherosclerotic lesion

area compared to
high-cholesterol [5]
control. - 78%

reduction in lesion

area compared to a
cholesterol-matched

control.

10-25 mg/kg/day

Miniature Pigs o
Avasimibe

- 38-41% decrease in

VLDL apoB secretion

rate. - 25-63%

decrease in LDL apoB
production rate. - 35%
reduction in total [6]
plasma cholesterol

(high dose). - 51%
reduction in LDL

cholesterol (high

dose).

Table 3: Summary of Avasimibe Clinical Trial Outcomes in Humans
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L Key Lipid .
Study Avasimibe . Atherosclerosi
. Profile . Reference
Population Dosage s Progression
Changes
- Up to 23%
reduction in
triglycerides. -
Up to 30%
) reduction in
Combined 50-500 mg/day
o ) VLDL Not Assessed [7]
Hyperlipidemia for 8 weeks
cholesterol. - No
significant
change in total
cholesterol, LDL-
C, or HDL-C.
No favorable
alteration in
50, 250, 750 - 7.8% to 10.9%
Coronary ) ) coronary
) mg/day for up to increase in LDL ) [8]
Atherosclerosis atherosclerosis
24 months cholesterol.
as assessed by
IVUS.
- Further 22%
reduction in total
cholesterol
Homozygous compared to
Familial atorvastatin
Hypercholesterol 750 mg/day for 6  alone. - Greater
Not Assessed 9]

emia (in
combination with

atorvastatin)

weeks

reductions in
triglycerides,
LDL-C, and

VLDL-C with
combination

therapy.

Key Signhaling Pathways and Mechanisms
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Avasimibe's inhibition of ACAT instigates changes in several cellular signaling pathways,
primarily related to lipid metabolism and cellular proliferation.

Inhibition of ACAT and Cholesterol Esterification

The primary mechanism of Avasimibe is the direct inhibition of ACAT, which blocks the
conversion of free cholesterol into cholesteryl esters for storage in lipid droplets. This action is
the foundation for its effects on atherosclerosis and cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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